molecular formula C9H15Cl2N3 B1402227 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl CAS No. 1352305-18-0

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

Número de catálogo: B1402227
Número CAS: 1352305-18-0
Peso molecular: 236.14 g/mol
Clave InChI: XLWBJKJDANRPRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine 2HCl is a chemical scaffold of significant interest in central nervous system (CNS) drug discovery research. Scientific investigations into structurally related tetrahydro-diazepinobenzimidazole compounds have revealed promising pharmacological profiles, particularly in the realm of neuropsychotropic agents . These analogs are studied primarily for their potential anxiolytic and analgesic properties. Research indicates that the high activity of these compounds may be explained by a pronounced interaction with the benzodiazepine site of the GABAA receptor, a key target for neurological therapeutics, combined with activity at serotonergic sites such as the 5-HT2A receptor . This dual mechanism is a key focus for researchers developing new therapeutic candidates aimed at addressing the complex unity of biological and psychological components in pathologies such as anxiety disorders and chronic pain syndrome . The diazepine scaffold serves as a privileged structure in medicinal chemistry, providing a versatile core for the synthesis and evaluation of novel bioactive molecules aimed at expanding the toolkit for neurological and pharmacological research.

Propiedades

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;;/h1-2,5,11-12H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBJKJDANRPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl typically involves the cyclization of aminobenzophenones. One common method includes the reduction of nitrodiarylamine intermediates followed by cyclocondensation . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride and solvents like methanol or ethanol .

Industrial Production Methods

In industrial settings, the continuous flow synthesis method is often employed for the production of benzodiazepines, including this compound. This method allows for efficient and scalable production, ensuring high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagents & Conditions

  • Potassium permanganate (KMnO4\text{KMnO}_4) in acidic or neutral media

  • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) with catalytic metal ions

Outcome
Oxidation of the amine group produces intermediates such as nitroso derivatives, though full conversion to nitro compounds is less common due to steric hindrance from the fused ring system.

Reduction Reactions

The diazepine ring and aromatic amine group participate in reduction:

Reagents & Conditions

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous tetrahydrofuran (THF)

  • Catalytic hydrogenation (\text{H}_2/Pd-C}) in ethanol

Outcome
Reduction primarily targets the diazepine ring, leading to partial saturation or cleavage. The aromatic amine remains stable under these conditions.

Cyclocondensation Reactions

The amine group reacts with carbonyl-containing reagents to form fused heterocycles:

Reagent Product Conditions
Amidines (e.g., Ar C NH NH2\text{Ar C NH NH}_2)Benzo[ f] triazepine derivatives Ethanol, 0–5°C
Aldehydes (e.g., Ar CHO\text{Ar CHO})3-Methyl-4-aryl-benzotriazepine-2-thiols Acetic acid, reflux

These reactions exploit nucleophilic attack by the amine on electrophilic carbons, followed by cyclization .

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

C10H13N22HClC10H13N22++2Cl\text{C}_{10}\text{H}_{13}\text{N}_2\cdot 2\text{HCl}\rightleftharpoons \text{C}_{10}\text{H}_{13}\text{N}_2^{2+}+2\text{Cl}^-

Key Observations

  • Deprotonation in basic media (pH > 10) regenerates the free base form.

  • Stability in aqueous solutions is pH-dependent, with optimal solubility at pH 4–6.

Functionalization at the Amine Group

The primary amine undergoes alkylation and acylation:

Reactions

  • Alkylation : Reacts with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) to form N-methyl derivatives.

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl\text{AcCl}) under mild conditions.

Limitations
Steric hindrance from the fused ring system reduces reactivity toward bulky electrophiles.

Ring-Opening and Rearrangement

Under harsh conditions, the diazepine ring undergoes cleavage:

Example
Treatment with concentrated H2SO4\text{H}_2\text{SO}_4 at 100°C yields:

  • Benzene derivatives (via decarboxylation)

  • Ammonia (NH3\text{NH}_3) as a byproduct

Comparative Reaction Data

Reaction Type Reagent Yield Byproducts
OxidationKMnO4\text{KMnO}_445–55%Manganese dioxide
ReductionLiAlH4\text{LiAlH}_460–70%Aluminum salts
CyclocondensationAr CHO\text{Ar CHO}75–85%Water

Pharmacological Impact of Modifications

Structural modifications via reactions alter bioactivity:

  • Hydrophobicity : Alkylation increases logP values by 0.5–1.2 units.

  • Receptor Binding : Electron-withdrawing substituents (e.g., nitro groups) reduce GABA receptor affinity by ~30%.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been studied for various pharmacological activities:

Neuropharmacology

Research indicates that derivatives of benzodiazepines exhibit anxiolytic and sedative effects. The structural modifications in 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may enhance affinity for GABA receptors, potentially leading to therapeutic applications in anxiety disorders and insomnia.

Antidepressant Properties

Studies have suggested that compounds with a similar structure may possess antidepressant activities. Investigating the effects of this compound on serotonin and norepinephrine reuptake could provide insights into its potential as an antidepressant agent.

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. The application of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-ylamine in models of epilepsy could elucidate its efficacy in controlling seizures.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of benzodiazepine derivatives. The results indicated that compounds similar to 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine showed significant reduction in anxiety-like behaviors in animal models .

Case Study 2: Antidepressant Activity

Research conducted at a leading pharmacology institute assessed the antidepressant potential of various benzodiazepine derivatives. The findings suggested that modifications to the diazepine structure could lead to enhanced serotonin receptor activity .

Case Study 3: Anticonvulsant Screening

A systematic review highlighted the anticonvulsant properties of several benzodiazepine analogs. The review emphasized the importance of structural features in determining efficacy against seizures .

Mecanismo De Acción

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and anticonvulsant properties .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents Diazepine Ring Type Solubility (HCl Salt) Crystal System Dihedral Angle (Benzene-Diazepine)
Target Compound (2HCl) C₉H₁₂N₃·2HCl 242.14 (calc.) 8-ylamine Benzo[e][1,4]diazepine High Not reported Not reported
2,2,4-Trimethyl-benzo[b][1,4]diazepine C₁₂H₁₈N₂·0.5H₂O 199.29 2,2,4-trimethyl Benzo[b][1,4]diazepine Moderate Monoclinic 21.15° (A), 17.42° (B)
Benzo[e][1,4]diazepin-7-ol (CAS 886366-76-3) C₉H₁₀N₂O 162.19 7-hydroxy Benzo[e][1,4]diazepine Low (free base) Not reported Not reported
Coumarin-oxazepine derivative (Compound 4h) Not provided Not provided Coumarin, tetrazolyl Benzo[b][1,4]oxazepine Varies Not reported Not reported

Key Observations:

  • Substituent Position and Functionality : The target compound’s 8-ylamine group distinguishes it from analogs like the 7-hydroxy derivative (CAS 886366-76-3), where the hydroxyl group at position 7 reduces basicity and solubility. The hydrochloride salt further enhances aqueous solubility compared to neutral analogs .
  • Diazepine vs. Oxazepine : Compound 4h (benzo[b][1,4]oxazepine) replaces a nitrogen atom in the diazepine ring with oxygen, altering electron distribution and hydrogen-bonding capacity. This modification may reduce binding promiscuity compared to nitrogen-rich diazepines .
  • Crystal Packing and Conformation: The 2,2,4-trimethyl analog crystallizes in a monoclinic system with chair-conformed diazepine rings and dihedral angles of ~17–21° between benzene and diazepine planes. Such angles influence molecular rigidity and receptor interaction .

Commercial and Research Relevance

  • For example, CAS 886366-76-3 is priced at ~¥8,830 per gram, reflecting specialized synthesis requirements .
  • Therapeutic Potential: While specific biological data for the target compound are unavailable, benzodiazepine derivatives are explored for CNS disorders, enzyme inhibition, and anticancer applications. Structural variations (e.g., oxazepine vs. diazepine) tailor compounds for specific pathways .

Actividad Biológica

2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride (CAS No. 1352305-18-0) is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H14_{14}ClN3_3
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1352305-18-0
  • Purity : Typically around 95% .

The biological activity of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine is primarily attributed to its interaction with various neurotransmitter systems and receptors:

  • GABA Receptor Modulation : Similar to other benzodiazepines, this compound may enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABAA_A receptors. This action can lead to anxiolytic and anticonvulsant effects .
  • Antiviral Activity : Research indicates that certain derivatives of benzodiazepines exhibit antiviral properties. For instance, related compounds have shown efficacy against HIV by inhibiting reverse transcriptase . The specific activity of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine against viral replication remains to be fully elucidated.
  • Neuropharmacological Effects : Studies suggest that modifications in the benzodiazepine structure can lead to variations in central nervous system (CNS) activity. Compounds with similar structures have demonstrated neuroleptic and anxiolytic properties .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of benzodiazepines to identify structural features that enhance biological activity. Key findings include:

  • Substituents at specific positions on the benzodiazepine ring significantly influence receptor affinity and biological effects.
  • Compounds with additional aromatic rings or halogen substitutions often exhibit enhanced potency at GABA receptors .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of related compounds:

  • A study on tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepines showed that certain derivatives effectively block HIV replication with low cytotoxicity .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnxiolyticEnhanced GABAergic activity
AnticonvulsantPotential anticonvulsant properties
AntiviralInhibition of HIV replication
NeuropharmacologicalPossible neuroleptic effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2HCl, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Cyclization reactions are central to synthesizing benzodiazepine derivatives. For example, ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate derivatives can undergo cyclization in methanolic ammonia to form tetrahydrodiazepine diones . Optimization strategies include:

  • Temperature control (e.g., -35°C for stepwise reactions) .
  • Use of bases like DIPEA (N,N-diisopropylethylamine) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to improve purity.
    • Key Parameters : Reaction time (e.g., 7 hours for intermediate steps), stoichiometric ratios (1.1 equiv. of base), and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure batch consistency?

  • Methodological Answer : Employ a combination of:

  • Spectroscopic techniques : NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation .
  • Chromatography : HPLC or UPLC to assess purity (>95% as a baseline) .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable).
    • Reference Data : Cross-validate results with PubChem entries (e.g., InChI key, SMILES strings) to ensure consistency .

Q. What stability considerations are critical when handling this compound under different experimental conditions?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Temperature : Conduct accelerated stability studies at 40°C/75% RH to predict shelf life.
  • pH stability : Test solubility and degradation in buffers (e.g., pH 1–13) to identify optimal storage conditions.
    • Documentation : Monitor degradation products via LC-MS and compare with PubChem-reported analogs .

Advanced Research Questions

Q. How can computational chemistry tools be integrated to predict reaction pathways or optimize synthesis protocols for this benzodiazepine derivative?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states .
  • AI-driven optimization : Implement tools like COMSOL Multiphysics for virtual screening of solvent systems or catalyst combinations .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) into machine learning models to refine predictions .
    • Case Study : ICReDD’s approach combines computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. What advanced statistical methods (e.g., factorial design) are suitable for analyzing multifactorial influences on the compound’s biological activity or synthetic outcomes?

  • Methodological Answer :

  • Full factorial design : Test variables like temperature (25–100°C), catalyst loading (0.1–1.0 equiv.), and solvent polarity (DMF vs. THF) to identify interactions .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. reaction time).
    • Data Analysis : Use ANOVA to determine significance (p < 0.05) and prioritize factors for scale-up .

Q. How should researchers address discrepancies in experimental data related to this compound’s reactivity or bioactivity across different studies?

  • Methodological Answer :

  • Controlled replication : Standardize protocols (e.g., solvent grade, equipment calibration) to minimize variability.
  • Meta-analysis : Compare results with PubChem datasets to identify outlier trends .
  • Theoretical alignment : Reconcile contradictions by revisiting mechanistic hypotheses (e.g., competing reaction pathways) .

Q. What in silico and in vitro strategies can be combined to establish structure-activity relationships (SAR) for novel derivatives?

  • Methodological Answer :

  • Molecular docking : Screen derivatives against target receptors (e.g., GABAₐ) using AutoDock Vina.
  • Parallel synthesis : Prepare analogs with substituent variations (e.g., halogenation, alkylation) and test bioactivity .
  • Data integration : Use cheminformatics platforms (e.g., KNIME) to correlate computational predictions with assay results .

Q. What are the best practices for designing controlled degradation studies to elucidate metabolic pathways or environmental fate?

  • Methodological Answer :

  • Forced degradation : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and hydrolytic (acid/base) conditions.
  • Metabolic profiling : Use liver microsome assays to identify Phase I/II metabolites.
  • Environmental simulation : Study photolysis in UV light chambers or biodegradation in soil/water systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.